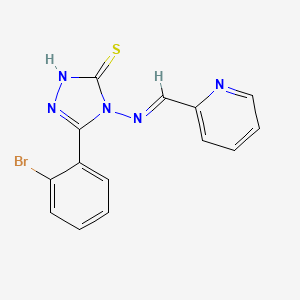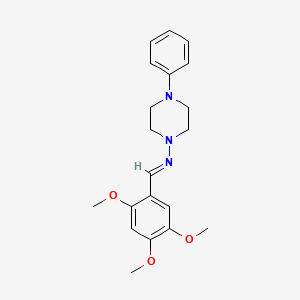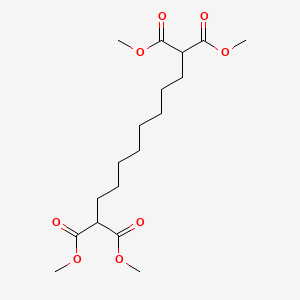
Tetramethyl decane-1,1,10,10-tetracarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl decane-1,1,10,10-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It consists of a decane backbone with four carboxylate groups attached at the first and tenth carbon atoms, each of which is esterified with a methyl group. This compound is notable for its symmetrical structure and the presence of multiple ester groups, which can influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
Tetramethyl decane-1,1,10,10-tetracarboxylate can be synthesized through a multi-step process involving the esterification of decane-1,10-dicarboxylic acid. The typical synthetic route includes:
Esterification: Decane-1,10-dicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid to form the dimethyl ester.
Oxidation: The dimethyl ester is then subjected to oxidation using an oxidizing agent like potassium permanganate to introduce additional carboxyl groups at the first and tenth carbon atoms.
Esterification: The resulting tetracarboxylic acid is esterified again with methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Tetramethyl decane-1,1,10,10-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Decane-1,1,10,10-tetracarboxylic acid.
Reduction: Tetramethyl decane-1,1,10,10-tetraol.
Substitution: Various substituted decane derivatives depending on the nucleophile used.
科学的研究の応用
Tetramethyl decane-1,1,10,10-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tetramethyl decane-1,1,10,10-tetracarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release carboxylic acids, which can participate in further biochemical reactions. Additionally, the compound can act as a substrate for esterases and other enzymes, influencing metabolic pathways and cellular processes.
類似化合物との比較
Tetramethyl decane-1,1,10,10-tetracarboxylate can be compared with other similar compounds such as:
Tetramethyl decane-1,2,3,10-tetracarboxylate: This compound has carboxylate groups at different positions, leading to variations in reactivity and applications.
Tetramethyl 9AH-quinolizine-1,2,3,4-tetracarboxylate: This compound has a different core structure, resulting in distinct chemical properties and uses.
特性
分子式 |
C18H30O8 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
tetramethyl decane-1,1,10,10-tetracarboxylate |
InChI |
InChI=1S/C18H30O8/c1-23-15(19)13(16(20)24-2)11-9-7-5-6-8-10-12-14(17(21)25-3)18(22)26-4/h13-14H,5-12H2,1-4H3 |
InChIキー |
GBFLOQKAWBCSPD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCCCCCCCC(C(=O)OC)C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11967766.png)
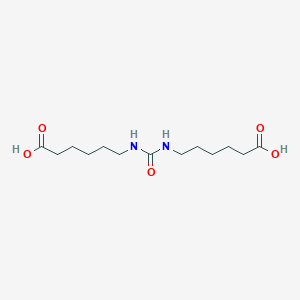

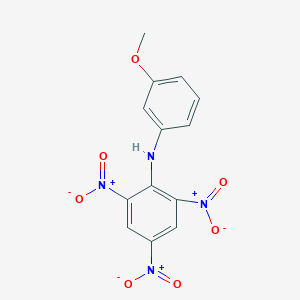
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11967777.png)

![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)

![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
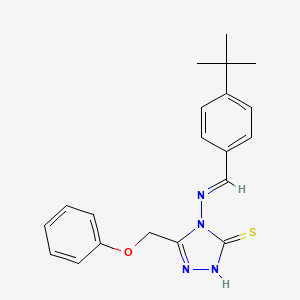
![(5Z)-3-Benzyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967813.png)

